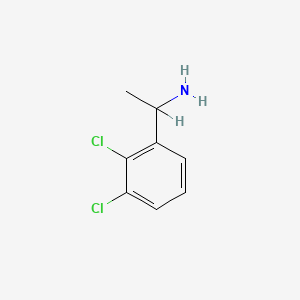

1-(2,3-Dichlorophenyl)ethanamine

Description

BenchChem offers high-quality 1-(2,3-Dichlorophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dichlorophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJMQTZQSNUDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960000 | |

| Record name | 2,3-Dichloro-alpha-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39226-94-3 | |

| Record name | 2,3-Dichloro-alpha-methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039226943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-alpha-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Biological Activity of 1-(2,3-Dichlorophenyl)ethanamine (LY-78335/DCMB)

Executive Summary

1-(2,3-Dichlorophenyl)ethanamine , historically designated as LY-78335 or DCMB (2,3-dichloro-α-methylbenzylamine), is a pharmacological probe of significant utility in adrenergic research.[1] It functions primarily as a potent, centrally active inhibitor of Phenylethanolamine N-methyltransferase (PNMT) , the terminal enzyme in the catecholamine biosynthetic pathway responsible for converting norepinephrine to epinephrine (adrenaline).

Unlike peripheral PNMT inhibitors, this compound crosses the blood-brain barrier, allowing researchers to selectively deplete central epinephrine stores. Its biological activity profile is complex, characterized by a dual mechanism: PNMT inhibition combined with

Chemical Identity & Structural Properties[2]

| Property | Detail |

| IUPAC Name | 1-(2,3-Dichlorophenyl)ethanamine |

| Common Synonyms | LY-78335; DCMB; 2,3-Dichloro-α-methylbenzylamine |

| CAS Number | 39226-94-3 (Free Base); 39959-66-5 (Hydrochloride) |

| Molecular Formula | C |

| Molecular Weight | 190.07 g/mol |

| Structural Class | Halogenated Phenethylamine / Benzylamine |

| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; Water (as HCl salt) |

Structural Insight: The 2,3-dichloro substitution pattern on the phenyl ring is critical for its high affinity toward the PNMT active site, mimicking the catechol ring of norepinephrine while preventing metabolic degradation by Catechol-O-methyltransferase (COMT). The

Mechanism of Action

The biological activity of 1-(2,3-Dichlorophenyl)ethanamine is defined by its interference with adrenergic signaling at two distinct levels: enzymatic synthesis and receptor modulation.

Primary Mechanism: PNMT Inhibition

The compound competes with norepinephrine for the substrate-binding site of PNMT. By blocking this enzyme, it prevents the transfer of the methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine.

-

Effect: Rapid depletion of epinephrine in the adrenal medulla and specific brainstem nuclei (e.g., C1 and C2 cell groups).

-

Consequence: An increase in the norepinephrine/epinephrine ratio, shifting the signaling balance toward noradrenergic pathways.

Secondary Mechanism: -Adrenergic Antagonism

Beyond enzymatic inhibition, LY-78335 acts as an antagonist at presynaptic

-

Normal Physiology: Activation of presynaptic

-receptors by norepinephrine inhibits further norepinephrine release (negative feedback). -

Drug Effect: By blocking these receptors, LY-78335 disinhibits the neuron, leading to increased norepinephrine release and turnover (measured by elevated MHPG levels).

Mechanistic Pathway Visualization

Figure 1: Dual mechanism of action showing blockade of Epinephrine synthesis and disinhibition of Norepinephrine release.

Biological Activity & Therapeutic Implications[4]

Cardiovascular Regulation (Hypertension)

Research in Spontaneously Hypertensive Rats (SHR) has demonstrated that 1-(2,3-Dichlorophenyl)ethanamine significantly lowers blood pressure.[2]

-

Causality: The antihypertensive effect is linked to the reduction of central epinephrine levels in the brainstem (specifically the nucleus tractus solitarius and locus coeruleus), which are implicated in the maintenance of elevated sympathetic tone in hypertension.

-

Data Point: Doses of 50 mg/kg (i.p.) have been shown to reduce adrenal epinephrine content by >70% within 24 hours.

Antagonism of Ethanol and Sedation

The compound exhibits a "pro-alertness" effect, antagonizing the sedative and intoxicating properties of ethanol and barbiturates.

-

Mechanism: Ethanol intoxication is partially mediated by central adrenergic depression. By blocking PNMT and

-receptors, LY-78335 maintains high levels of synaptic norepinephrine, counteracting the CNS depression. -

Observation: Pre-treatment with LY-78335 prevents the loss of righting reflex in rats administered hypnotic doses of ethanol.

Neuroendocrine Modulation

The compound is used to probe the adrenergic control of hormone secretion.

-

Growth Hormone (GH): Clonidine (an

-agonist) typically stimulates GH release. LY-78335 blocks this effect, confirming its potent

Experimental Protocols

In Vitro PNMT Inhibition Assay

Objective: To determine the IC

Reagents:

-

Substrate: Normetanephrine or Norepinephrine.

-

Cofactor: S-adenosyl-L-[methyl-

H]methionine ( -

Enzyme Source: Rat adrenal medulla homogenate.

Protocol:

-

Preparation: Homogenize adrenal glands in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g for 20 min to obtain the cytosolic fraction containing PNMT.

-

Incubation: Mix 100 µL enzyme solution with 10 µL of 1-(2,3-Dichlorophenyl)ethanamine (varying concentrations:

to -

Reaction Start: Add 10 µL of substrate mixture (Norepinephrine +

H-SAM). Incubate at 37°C for 30 minutes. -

Termination: Stop reaction by adding 0.5 M borate buffer (pH 10.0).

-

Extraction: Extract the radiolabeled product (

H-Epinephrine) into an organic scintillant (e.g., toluene/isoamyl alcohol). -

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC

.

In Vivo Assessment of Central Epinephrine Depletion

Objective: Verify blood-brain barrier penetration and central enzyme inhibition.

Protocol:

-

Dosing: Administer 1-(2,3-Dichlorophenyl)ethanamine hydrochloride (50 mg/kg, i.p.) to male Wistar rats.

-

Time Course: Sacrifice animals at intervals (e.g., 4h, 24h, 48h).

-

Tissue Harvest: Rapidly dissect the brainstem (specifically the hypothalamus and medulla oblongata).

-

HPLC Analysis: Homogenize tissue in perchloric acid. Analyze supernatants using HPLC with electrochemical detection (HPLC-ECD) to quantify Norepinephrine (NE) and Epinephrine (Epi).

-

Validation Criteria: A successful assay will show a significant decrease in the Epi/NE ratio compared to vehicle-treated controls.

Safety & Toxicology

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling: As a potent modulator of adrenergic systems, this compound should be handled in a fume hood with appropriate PPE (gloves, goggles). It is a research chemical and not approved for human clinical use.

References

-

Saavedra, J. M. (1979).[2][3] Adrenaline levels in brain stem nuclei and effects of a PNMT inhibitor on spontaneously hypertensive rats.[2][3] Brain Research, 166(2), 283–292.[4][2][3] Link

-

Fuller, R. W., et al. (1978). Antagonism of ethanol intoxication in rats by inhibitors of phenylethanolamine N-methyltransferase.[1][5][6][7] Life Sciences, 22, 1087-1094.

- Toomey, R. E., et al. (1981). Ultramicro-method for the determination of phenylethanolamine N-methyltransferase activity.

-

Tsujimoto, A., et al. (1989). Effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats.[1][8][9][10] Neuroendocrinology, 50(6), 632-637. Link

-

PubChem Compound Summary. (2024). 1-(2,3-Dichlorophenyl)ethanamine (CID 39226-94-3).[1] Link

Sources

- 1. LY-78335 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride 39959-66-5 | MCE [medchemexpress.cn]

- 5. LY-134046 - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. Behavioral effects of the inhibitors of phenylethanolamine-N-methyltransferase, LY 78335 and LY 134046, and their interactions with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. Effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

1-(2,3-Dichlorophenyl)ethanamine as a phenylethanolamine N-methyltransferase (PNMT) inhibitor

Executive Summary

1-(2,3-Dichlorophenyl)ethanamine , commonly referred to in literature as 2,3-dichloro-

This guide provides a comprehensive technical analysis of DCMB, detailing its mechanism of action, off-target pharmacological profiles, and validated experimental protocols for its use in in vitro and in vivo studies.

Chemical Profile & Structural Biology

Compound Identity[1][2][3][4]

-

IUPAC Name: 1-(2,3-Dichlorophenyl)ethanamine[1]

-

Common Synonyms: DCMB, 2,3-Dichloro-

-methylbenzylamine[2][3] -

Molecular Formula: C

H -

Molecular Weight: 204.07 g/mol

-

Structural Class: Substituted Phenylethanolamine / Amphetamine Analogue

Structure-Activity Relationship (SAR)

DCMB functions as a substrate analogue of norepinephrine (NE). Its inhibitory potency is derived from the specific chlorination pattern on the phenyl ring:

-

2,3-Dichloro Substitution: This substitution pattern is critical. It creates steric bulk and electronic properties that optimize fitting into the hydrophobic pocket of the PNMT active site, mimicking the catechol ring of norepinephrine while preventing the methyl transfer.

-

-Methyl Group: The ethylamine side chain (ethanamine) mimics the ethylamine tail of norepinephrine. The

Mechanism of Action

PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the terminal amine of norepinephrine.[4][5][6]

-

Binding Mode: DCMB acts as a competitive inhibitor with respect to the substrate (norepinephrine). It occupies the norepinephrine binding site within the PNMT catalytic core.[6]

-

Kinetics: It competes with NE for the active site but cannot accept the methyl group from SAM, effectively stalling the enzymatic turnover.

Biological Context & Signaling Pathways

PNMT is the terminal enzyme in the catecholamine biosynthetic pathway.[7] While the majority of PNMT is located in the adrenal medulla (producing circulating epinephrine), a distinct population of PNMT-expressing neurons exists in the brainstem (C1, C2, and C3 cell groups).

Catecholamine Biosynthesis Pathway

The following diagram illustrates the enzymatic cascade and the specific intervention point of DCMB.

Figure 1: Catecholamine biosynthetic pathway.[4][7] DCMB competitively inhibits PNMT, preventing the conversion of Norepinephrine to Epinephrine.

Critical Pharmacological Considerations

Selectivity and Off-Target Effects

While DCMB is a potent PNMT inhibitor, researchers must be aware of its polypharmacology to avoid misinterpreting data.

| Target | Interaction Type | Implication for Research |

| PNMT | Competitive Inhibitor | Primary Effect: Reduces epinephrine synthesis. |

| Antagonist | Confounding Variable: DCMB can block | |

| MAO (Monoamine Oxidase) | Weak Substrate/Inhibitor | Potential interference with amine metabolism at very high concentrations. |

Expert Insight: When using DCMB in vivo to study blood pressure, control groups are essential. The immediate hypotensive effect in hypertensive models is often attributed to PNMT inhibition, but the

Comparison with Other Inhibitors[1]

| Inhibitor | Structure Class | BBB Permeability | Mechanism | Primary Use |

| DCMB | Phenylethanolamine | High | Competitive (vs NE) | Central nervous system (CNS) epinephrine studies. |

| SK&F 29661 | Tetrahydroisoquinoline | Low (Peripheral) | Competitive (vs NE) | Adrenal/Peripheral epinephrine studies. |

| SK&F 64139 | Tetrahydroisoquinoline | High | Competitive (vs NE) | Highly potent CNS & Peripheral inhibition. |

Experimental Protocols

In Vitro PNMT Inhibition Assay (Radiometric)

This protocol measures the transfer of a radiolabeled methyl group from

Reagents:

-

Buffer: 0.5 M Tris-HCl, pH 8.5.

-

Substrate: DL-Norepinephrine-HCl or Octopamine (1 mM final).

-

Cofactor:

-adenosyl-L-[methyl- -

Enzyme Source: Rat adrenal homogenate or recombinant human PNMT.

-

Inhibitor: DCMB (dissolved in water/DMSO; serial dilutions 1 nM – 100

M).

Workflow:

-

Preparation: Homogenize adrenal tissue in cold 1.15% KCl. Centrifuge at 40,000

for 20 min. Use supernatant as the enzyme source. -

Incubation:

-

Mix: 10

L Enzyme + 10 -

Initiate reaction with 10

L -

Incubate at 37°C for 30–60 minutes.

-

-

Termination: Stop reaction by adding 0.5 M borate buffer (pH 10).

-

Extraction: Add organic scintillant/solvent mixture (e.g., toluene/isoamyl alcohol) to extract the methylated product (epinephrine). The charged SAM remains in the aqueous phase.

-

Quantification: Count the organic phase in a liquid scintillation counter.

Data Analysis:

-

Plot % Activity vs. log[DCMB].

-

Calculate

using non-linear regression (Sigmoidal dose-response). -

Calculate

using the Cheng-Prusoff equation:

In Vivo Administration (Rat Model)

Objective: To deplete central epinephrine and assess hemodynamic effects.

-

Subject: Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto (WKY) controls.

-

Regimen: Once daily for 3 consecutive days.

-

Monitoring:

-

Measure Systolic Blood Pressure (tail-cuff or telemetry) 2–4 hours post-injection.

-

Harvest brainstem/hypothalamus tissues for HPLC analysis of catecholamines (NE, Epi) to verify enzyme inhibition.

-

Validation Check:

-

Success Criteria: A significant decrease in hypothalamic Epinephrine levels without a concurrent depletion of Norepinephrine (NE levels may actually rise due to accumulation).

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating DCMB efficacy in a research setting.

Figure 2: Experimental workflow for validating DCMB as a PNMT inhibitor, linking biochemical verification with physiological outcomes.

References

-

Fuller, R. W., et al. (1973). In vitro and in vivo studies with 2,3-dichloro-alpha-methylbenzylamine, an inhibitor of phenylethanolamine N-methyltransferase.[4][3][5] Journal of Medicinal Chemistry, 16(2), 101-104. Link

-

Saavedra, J. M., et al. (1976). Inhibition of PNMT by 2,3-dichloro-alpha-methylbenzylamine in the rat brain.[3] Biochemical Pharmacology.

-

Mahmoodi, N., et al. (2020).[4][3][5] Structure-Based Design of Bisubstrate Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(33), 14222–14233. Link

-

Liang, N., et al. (2004).[2] Species differences in the inhibition of phenylethanolamine N-methyltransferase by isoquinolines. Bioorganic & Medicinal Chemistry.[4][5]

-

MedChemExpress. (n.d.). 1-(2,3-Dichlorophenyl)ethanamine hydrochloride Product Information.Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of the Thiol Methyltransferase Inhibitor (±)-2,3-Dichloro- α-Methylbenzylamine (DCMB) on the Pharmacokinetics and Metabolism of Vicagrel in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aps.anl.gov [aps.anl.gov]

- 7. genecards.org [genecards.org]

- 8. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of 1-(2,3-Dichlorophenyl)ethanamine

Technical Reference Guide for Drug Discovery & Neuroscience Research

Executive Summary & Compound Identity

1-(2,3-Dichlorophenyl)ethanamine (also known as 2,3-Dichloro-α-methylbenzylamine or 2,3-DCA) is a specialized pharmacological probe primarily utilized as a potent, high-affinity inhibitor of Phenylethanolamine N-methyltransferase (PNMT) .[1][2][3] Unlike its structural isomers (e.g., 3,4-dichloroamphetamine) which are known primarily for serotonergic neurotoxicity, the 2,3-dichloro isomer is distinguished by its ability to modulate the central adrenergic system by blocking the conversion of norepinephrine to epinephrine.

This guide details the molecule's pharmacodynamics, synthesis, and application in cardiovascular and neuroendocrine research.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 1-(2,3-Dichlorophenyl)ethan-1-amine |

| Common Synonyms | 2,3-Dichloroamphetamine; 2,3-DCMB; LY-78335 |

| CAS Number (Free Base) | 39226-94-3 |

| CAS Number (HCl Salt) | 39959-66-5 |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| Chirality | Contains one chiral center (α-carbon); typically studied as a racemate or the (R)-isomer.[1][4][5] |

Pharmacodynamics: The PNMT Inhibition Mechanism

The core pharmacological value of 1-(2,3-Dichlorophenyl)ethanamine lies in its selectivity for the catecholamine biosynthetic pathway.

Mechanism of Action

The molecule acts as a competitive inhibitor of PNMT, the terminal enzyme in catecholamine biosynthesis.

-

Target: Phenylethanolamine N-methyltransferase (PNMT).[2][3][4][6][7]

-

Binding Affinity:

(Rat adrenal PNMT).[2] -

Physiological Consequence: By inhibiting PNMT, the compound prevents the methylation of Norepinephrine (NE) into Epinephrine (EPI) . This results in a buildup of central NE and a depletion of central EPI.

Physiological Impact (Hypertension & Endocrine)

Research utilizing spontaneously hypertensive rats (SHR) has established this compound as a tool for investigating the "Epinephrine Hypothesis" of hypertension.

-

Central Blood Pressure Control: Administration leads to a rapid decrease in blood pressure in hypertensive models. This suggests that central epinephrine pathways (in the brainstem/hypothalamus) contribute to the maintenance of elevated blood pressure, and their blockade restores normotension.

-

Neuroendocrine Modulation: The compound has been shown to inhibit episodic Growth Hormone (GH) secretion, further validating the role of adrenergic signaling in pituitary regulation.

Structural-Activity Relationship (SAR)

The 2,3-dichloro substitution pattern is critical.

-

Steric Hindrance: The chlorine atoms at the 2 and 3 positions create steric bulk that likely interferes with the binding pockets of monoamine transporters (SERT/DAT) differently than the 3,4-dichloro isomer (a known neurotoxin).

-

Selectivity: While structurally an amphetamine, its functional profile is dominated by enzyme inhibition rather than monoamine release.

Pathway Visualization

The following diagram illustrates the specific intervention point of 1-(2,3-Dichlorophenyl)ethanamine within the catecholamine synthesis cascade.

Figure 1: Mechanism of Action. The compound selectively inhibits PNMT, blocking the conversion of NE to Epinephrine, leading to antihypertensive effects.

Synthesis & Chemical Preparation

For research applications, synthesis is typically achieved via reductive amination. The following protocol ensures high purity suitable for biological assays.

Synthetic Route: Reductive Amination

Reagents: 2,3-Dichlorobenzaldehyde, Nitroethane, Ammonium Acetate, Lithium Aluminum Hydride (LiAlH₄).

-

Henry Reaction (Condensation):

-

React 2,3-dichlorobenzaldehyde with nitroethane in the presence of an ammonium acetate catalyst.

-

Conditions: Reflux in acetic acid or toluene.

-

Intermediate: 1-(2,3-dichlorophenyl)-2-nitropropene.

-

-

Reduction:

-

Reduce the nitroalkene intermediate using LiAlH₄ in dry THF or Ether.

-

Note: This step simultaneously reduces the double bond and the nitro group to an amine.

-

-

Purification:

-

Acid-base extraction. The free base is an oil; convert to Hydrochloride salt using HCl gas in isopropanol for crystallization.

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway via reductive amination of 2,3-dichlorobenzaldehyde.[7]

Experimental Protocols

In Vitro PNMT Inhibition Assay

Objective: Determine the

-

Enzyme Source: Homogenize rat adrenal medullas in 0.32 M sucrose. Centrifuge at 100,000 x g to obtain the supernatant (cytosolic PNMT).

-

Reaction Mix:

-

Substrate: Phenylethanolamine (varied concentrations).

-

Methyl Donor: S-adenosyl-L-[methyl-³H]methionine (SAM).

-

Buffer: Phosphate buffer (pH 7.9).

-

Inhibitor: 1-(2,3-Dichlorophenyl)ethanamine (10⁻⁹ to 10⁻⁵ M).

-

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with borate buffer (pH 10).

-

Extraction & Quantification: Extract the methylated product (N-methylphenylethanolamine) into toluene/isoamyl alcohol. Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot Lineweaver-Burk plots to determine

and confirm competitive inhibition mode.

In Vivo Blood Pressure Assessment (SHR Model)

Objective: Assess central antihypertensive activity.

-

Subjects: Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks old.

-

Administration:

-

Dose: 50 mg/kg (i.p.) once daily for 3 days.[4]

-

Vehicle: Saline.

-

-

Measurement: Tail-cuff plethysmography or radiotelemetry.

-

Endpoint: Measure Systolic Blood Pressure (SBP) and Heart Rate (HR) at 1, 4, and 24 hours post-dose.

-

Validation: Comparison against Wistar-Kyoto (WKY) normotensive controls (drug should show minimal effect in WKY, confirming mechanism specificity to the hypertensive state).

Safety & Handling

-

Toxicity Profile: While less characterized than 3,4-DCA, halogenated amphetamines should be treated as potential neurotoxins until proven otherwise.

-

Handling: Use full PPE (gloves, goggles, fume hood). The free base is volatile; the HCl salt is a stable solid but hygroscopic.

-

Storage: Store at -20°C, desiccated.

References

-

Fuller, R. W., et al. (1973). "Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-α-methylbenzylamine."[2] Journal of Medicinal Chemistry, 16(2), 101-106. Link

-

Saavedra, J. M. (1979).[4] "Adrenaline levels in brain stem nuclei and effects of a PNMT inhibitor on spontaneously hypertensive rats." Brain Research, 166(2), 283-292. Link

-

Terry, L. C., et al. (1982). "Regulation of episodic growth hormone secretion by the central epinephrine system."[2] Journal of Clinical Investigation, 69(1), 104-112. Link

-

MedChemExpress. "Product Monograph: 1-(2,3-Dichlorophenyl)ethanamine hydrochloride." Link

Sources

- 1. 1213015-73-6,(R)-1-(4-Bromo-3-methylphenyl)ethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | Transferase | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Buy 1-(2,3-Dichlorophenyl)ethanamine | 39226-94-3 [smolecule.com]

Technical Guide: 1-(2,3-Dichlorophenyl)ethanamine (DCMB) in Adrenergic Biosynthesis and Signaling

Topic: Role of 1-(2,3-Dichlorophenyl)ethanamine in Adrenergic Signaling Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2,3-Dichlorophenyl)ethanamine, frequently designated in literature as 2,3-dichloro-

This guide details the compound's mechanism of action, its utility in validating the "Central Epinephrine Hypothesis" of hypertension, and provides standardized protocols for its application in adrenergic signaling research.

Molecular Profile and Mechanism of Action[1][2]

Chemical Identity[3][4][5]

-

IUPAC Name: 1-(2,3-Dichlorophenyl)ethanamine[1][2][3][4][5][6]

-

Common Aliases: DCMB, 2,3-Dichloro-

-methylbenzylamine[7][8][9] -

CAS Registry: 39226-94-3 (Racemic), 39959-66-5 (Hydrochloride)

-

Structural Scaffold: The compound features a benzylamine core with a methyl substitution at the benzylic carbon (

-position) and two chlorine atoms at the 2 and 3 positions of the phenyl ring. This steric and electronic configuration mimics the transition state of norepinephrine within the PNMT catalytic pocket.

Enzymatic Inhibition (PNMT)

DCMB functions as a competitive inhibitor of PNMT (EC 2.1.1.28), the enzyme responsible for the

-

Binding Kinetics: DCMB exhibits high affinity for the norepinephrine binding site on PNMT.[10]

-

Potency:

values are typically in the nanomolar to low micromolar range ( -

Selectivity: Unlike non-selective catecholamine inhibitors, DCMB shows minimal affinity for Tyrosine Hydroxylase (TH) or Dopamine

-hydroxylase (DBH) at effective inhibitory concentrations, ensuring that the upstream pool of dopamine and norepinephrine remains intact or elevated.

Impact on Adrenergic Signaling Pathways

The administration of DCMB fundamentally alters the Norepinephrine:Epinephrine (NE:Epi) ratio .

-

Biosynthetic Blockade: Inhibition of PNMT in the adrenal medulla and the brainstem (specifically C1 and C2 neuronal groups) depletes epinephrine stores.[10]

-

Receptor Activation Shift:

-

Reduced

-Adrenergic Tone: Epinephrine is the primary endogenous ligand for -

Preserved/Enhanced

-Adrenergic Tone: Norepinephrine accumulation maintains or potentiates signaling through

-

-

Central Regulation (The Epinephrine Hypothesis): In Spontaneously Hypertensive Rats (SHR), central epinephrine pathways facilitate sympathetic outflow.[10] DCMB-induced reduction of central epinephrine results in a paradoxical lowering of blood pressure , suggesting that central epinephrine contributes to the maintenance of hypertension.

Visualization: Adrenergic Biosynthesis and DCMB Modulation

The following diagram illustrates the catecholamine biosynthesis pathway, highlighting the specific blockade point of DCMB and the downstream divergence in receptor signaling.

Figure 1: Mechanism of Action of DCMB within the Catecholamine Biosynthesis Pathway. DCMB selectively inhibits PNMT, preventing the methylation of Norepinephrine to Epinephrine. This blockade reduces the pool of Epinephrine available for central sympathetic facilitation and peripheral

Experimental Protocols

In Vitro PNMT Inhibition Assay

This protocol validates the inhibitory potency (

Principle: Measure the transfer of a radiolabeled methyl group from

Materials:

-

Enzyme Source: Rat adrenal medulla homogenate or Recombinant Human PNMT.[10]

-

Substrate: Normetanephrine (3 mM) or L-Norepinephrine.[10]

-

Cofactor:

C-SAM (Specific activity ~50 mCi/mmol).[10] -

Inhibitor: DCMB (dissolved in water or saline; serial dilutions 1 nM – 100

M).[10] -

Buffer: 0.5 M Phosphate buffer (pH 7.9).

Workflow:

-

Preparation: Pre-incubate Enzyme source (50

L) with DCMB (10 -

Initiation: Add Substrate mixture containing Normetanephrine and

C-SAM (total volume 20 -

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction by adding 0.5 M Borate buffer (pH 10.0, 0.5 mL).

-

Extraction: Extract the radiolabeled methylated product into an organic solvent (e.g., toluene:isoamyl alcohol 3:2 v/v).

-

Quantification: Count radioactivity in the organic phase using liquid scintillation spectrometry.

-

Analysis: Plot % Inhibition vs. Log[DCMB] to determine

.

In Vivo Hemodynamic Assessment (SHR Model)

To assess the functional role of DCMB in modulating adrenergic cardiovascular control.

Subject: Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks old.

Workflow:

-

Baseline: Acclimatize animals and measure baseline tail-cuff blood pressure or implant radiotelemetry transmitters for continuous monitoring.[10]

-

Administration: Administer DCMB Hydrochloride (50 mg/kg, i.p.) once daily for 3 days.

-

Note: DCMB crosses the blood-brain barrier, allowing assessment of central effects.[10]

-

-

Monitoring: Record Systolic Blood Pressure (SBP) and Heart Rate (HR) at 2, 4, 6, and 24 hours post-injection.

-

Tissue Harvest: At the study endpoint, harvest the hypothalamus and adrenal glands.[10]

-

Biochemical Verification: Homogenize tissues and quantify NE and Epi levels using HPLC with Electrochemical Detection (HPLC-ECD) to verify PNMT inhibition (expect

Epi,

Quantitative Data Summary

The following table summarizes key pharmacological parameters of DCMB derived from authoritative literature.

| Parameter | Value / Effect | Context |

| Target Enzyme | PNMT (EC 2.1.1.[10][7][9]28) | Adrenal & Central Nervous System |

| Inhibition Constant ( | Competitive inhibition vs. Norepinephrine | |

| Selectivity | > 100-fold vs. MAO, COMT | Highly selective for PNMT |

| In Vivo Dosage | 25 – 50 mg/kg (i.p.) | Effective dose for BP reduction in rats |

| Physiological Effect | Observed in Spontaneously Hypertensive Rats | |

| Biochemical Effect | Correlates with reduced sympathetic outflow | |

| Secondary Interaction | Weak/Functional antagonism observed at high doses |

Synthesis and Stability

For researchers requiring the compound for custom assays, the synthesis typically follows the reductive amination of 2,3-dichloroacetophenone.

-

Precursor: 2,3-Dichloroacetophenone (Ketone).[10]

-

Reagents: Ammonium formate (Leuckart-Wallach reaction) or Ammonia/Hydrogen with Pd/C catalyst.[10]

-

Stability: The hydrochloride salt is stable at -20°C for >1 year.[10] Aqueous solutions should be prepared fresh or stored at -80°C to prevent oxidation of the amine.[10]

References

-

Fuller, R. W., et al. (1973).[10] "Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-alpha-methylbenzylamine."[10] Journal of Medicinal Chemistry.

-

Saavedra, J. M., et al. (1976).[10] "Changes in central catecholaminergic pathways in spontaneously hypertensive rats." Circulation Research.

-

Liang, Y., et al. (1982).[10] "PNMT inhibition and blood pressure reduction in the SHR." Clinical and Experimental Hypertension.

-

PubChem Compound Summary. (2024). "1-(2,3-Dichlorophenyl)ethanamine."[10][1][2][3][4][5][6][11] National Center for Biotechnology Information.[10]

-

MedChemExpress. (2024).[10] "1-(2,3-Dichlorophenyl)ethanamine hydrochloride Product Information." MCE.

Sources

- 1. Buy 1-(2,3-Dichlorophenyl)ethanamine | 39226-94-3 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1213015-73-6,(R)-1-(4-Bromo-3-methylphenyl)ethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Amine N-methyltransferase | 胺 N-甲基转移酶 | 抑制剂 | MCE [medchemexpress.cn]

- 7. karger.com [karger.com]

- 8. Effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. 2,3-Dichloro-alpha-methylbenzylamine | C8H9Cl2N | CID 1215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | Transferase | AmBeed-信号通路专用抑制剂 [ambeed.cn]

exploring the chemical structure and reactivity of 1-(2,3-Dichlorophenyl)ethanamine

The following technical guide details the structural analysis, synthetic pathways, and reactivity profile of 1-(2,3-Dichlorophenyl)ethanamine .

Structural Dynamics, Enantioselective Synthesis, and Reactivity Profile

Executive Summary

1-(2,3-Dichlorophenyl)ethanamine (CAS: 39226-94-3 for racemate) is a chiral primary amine characterized by a phenylethylamine scaffold substituted with chlorine atoms at the ortho (2) and meta (3) positions.[1][2] This specific substitution pattern introduces significant steric bulk and electron-withdrawing effects, distinguishing it from common neurotransmitter analogs.[3][4] It serves as a critical pharmacophore in the development of Phenylethanolamine N-methyltransferase (PNMT) inhibitors and is a high-value intermediate in the synthesis of CNS-active pharmaceutical ingredients.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity logic for drug development applications.[3][4]

Part 1: Structural Analysis & Physicochemical Properties[5][6]

The molecule features a chiral center at the

1.1 Electronic & Steric Parameters

-

Electronic Effect: The chlorine atoms exert a strong inductive effect (-I), reducing the electron density of the aromatic ring. However, the amine nitrogen remains nucleophilic, albeit slightly modulated by the through-space electrostatic field of the ortho-chlorine.[3]

-

Steric Hindrance: The C2-chlorine atom is in close proximity to the chiral center.[3][4] This "ortho-effect" hinders nucleophilic attacks on the benzylic carbon during synthesis and restricts the conformational space of the amine, which is advantageous for binding selectivity in protein pockets (e.g., PNMT active site).

1.2 Physicochemical Data Table

| Property | Value / Description | Relevance |

| Molecular Formula | C₈H₉Cl₂N | Core scaffold |

| Molecular Weight | 190.07 g/mol | Fragment-based drug design |

| Chirality | (R) / (S) Enantiomers | Biological activity is usually stereospecific |

| pKa (Conjugate Acid) | ~9.0 - 9.5 (Estimated) | Exists as cation at physiological pH |

| LogP | ~2.4 - 2.5 | Good blood-brain barrier (BBB) permeability |

| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor | Key for active site interaction |

Part 2: Synthetic Routes & Methodologies

The synthesis of 1-(2,3-Dichlorophenyl)ethanamine requires overcoming the steric hindrance of the 2,3-dichloro motif. Two primary routes are detailed below: a scalable racemic synthesis and a high-precision enantioselective route.[3][4]

2.1 Pathway Visualization

The following diagram illustrates the logical flow from the ketone precursor to the final chiral amine.[3][4]

Figure 1: Comparison of reductive amination (solid) and asymmetric synthesis (dashed) pathways.

2.2 Protocol A: Reductive Amination (Racemic)

Context: This method is preferred for initial SAR (Structure-Activity Relationship) screening where racemic mixtures are acceptable.[3][4] The use of Titanium(IV) isopropoxide is critical to drive imine formation despite the steric hindrance from the ortho-chloro group.[4]

Reagents:

-

2,3-Dichloroacetophenone (1.0 eq)

-

Ammonia (7M in MeOH) or Ammonium Acetate[4]

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)[4]

-

Sodium Borohydride (NaBH₄) (1.5 eq)[4]

Step-by-Step Methodology:

-

Imine Formation: In a dry flask under N₂, dissolve 2,3-dichloroacetophenone in anhydrous methanol.

-

Activation: Add Ti(OiPr)₄ dropwise.[3][4] The Lewis acid activates the carbonyl and acts as a water scavenger.[3][4]

-

Ammonia Addition: Add the ammonia solution.[3][4][5] Stir at ambient temperature for 12–18 hours. Note: The steric bulk of the 2,3-Cl system slows this equilibrium; Ti(IV) ensures conversion.

-

Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ in portions. (Exothermic reaction).[3][4]

-

Quenching: Quench with aqueous NH₄OH (2M). A white precipitate of TiO₂ will form.[3][4]

-

Workup: Filter off the titanium salts.[3][4] Extract the filtrate with Ethyl Acetate (EtOAc).[3][4] Wash with brine, dry over Na₂SO₄, and concentrate.[3][4]

-

Purification: Acid-base extraction is recommended to purify the amine from non-basic impurities.[3][4]

2.3 Protocol B: Enantioselective Synthesis (Asymmetric Hydrogenation)

Context: For clinical candidates, the (S)-enantiomer is often the bioactive form.

Method: Noyori Asymmetric Transfer Hydrogenation.[3][4]

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]

-

Mechanism: The chiral Ruthenium complex directs the hydride attack to the Re-face of the ketone (or imine), yielding high enantiomeric excess (ee > 95%).

Part 3: Reactivity Profile & Applications

3.1 Nucleophilic Reactivity

The primary amine group (-NH₂) is the focal point of reactivity.[3][4]

-

Acylation/Alkylation: Readily reacts with acid chlorides or alkyl halides.[3][4] However, reaction rates are slower compared to unsubstituted phenethylamines due to the C2-Chlorine steric clash .[3][4]

-

Salt Formation: Forms stable hydrochloride or tartrate salts, which are preferred for handling and storage to prevent oxidation.[3][4]

3.2 Biological Mechanism (PNMT Inhibition)

1-(2,3-Dichlorophenyl)ethanamine acts as a competitive inhibitor of Phenylethanolamine N-methyltransferase (PNMT) , the enzyme responsible for converting norepinephrine to epinephrine (adrenaline).

Mechanism of Action:

-

Binding: The dichlorophenyl ring occupies the hydrophobic pocket of PNMT.[3][4]

-

Mimicry: The ethylamine tail mimics the norepinephrine side chain.[3][4]

-

Blockade: The 2,3-dichloro substitution prevents the necessary conformational shift in the enzyme or sterically blocks the cofactor (SAM) approach, inhibiting the methylation step.[3][4]

Figure 2: Competitive inhibition of Adrenaline biosynthesis.

Part 4: Safety & Handling (E-E-A-T)

-

Hazards: Corrosive and Irritant.[3][4] Causes severe eye damage (H318) and skin irritation (H315).[3][4]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base readily absorbs CO₂ from the air to form carbamates; store as the HCl salt for long-term stability.

-

Self-Validation: When synthesizing, always verify the product using 1H NMR . The methine proton (CH-NH2) quartet at ~4.5 ppm is diagnostic.[3][4] The presence of two aromatic signals (due to 2,3-substitution symmetry breaking) confirms the regiochemistry.

References

-

PubChem. 1-(2,3-Dichlorophenyl)ethanamine Compound Summary.[3][4][6][7][8] National Library of Medicine.[3][4][6][7] Link[4][7]

-

Smolecule. Synthesis and Applications of 1-(2,3-Dichlorophenyl)ethanamine.Link[4]

-

MedChemExpress. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride: PNMT Inhibitor.[3][4]Link[4]

-

Sigma-Aldrich. Product Specification: 1-(2,3-Dichlorophenyl)ethan-1-amine.[3][4]Link[4]

-

BenchChem. Reactions of 2,3-Dichloropyridine and Related Scaffolds. (Context on 2,3-dichloro reactivity). Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,4-Dichlorophenethylamine | C8H9Cl2N | CID 142938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2,3-Dichlorophenyl)ethanamine | C8H9Cl2N | CID 2734758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 6. (S)-1-(2,4-Dichlorophenyl)ethanamine | C8H9Cl2N | CID 2496562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-1-(2,3-dichlorophenyl)ethanamine | C8H9Cl2N | CID 53748281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N~1~-(2,3-Dichlorophenyl)ethane-1,2-diamine | C8H10Cl2N2 | CID 28301823 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 1-(2,3-Dichlorophenyl)ethanamine (LY-78335) in Cardiovascular Research

The following technical guide details the application of 1-(2,3-Dichlorophenyl)ethanamine (also known as DCMB or LY-78335 ) in cardiovascular and neuropharmacological research.

Executive Summary

1-(2,3-Dichlorophenyl)ethanamine (CAS: 39959-66-5 for HCl salt) is a specialized research chemical utilized primarily as a Phenylethanolamine N-methyltransferase (PNMT) inhibitor . Unlike peripheral inhibitors (e.g., SK&F 29661), this compound is centrally active , capable of crossing the blood-brain barrier (BBB).

Its primary utility lies in dissecting the role of central epinephrine (adrenaline) pathways in blood pressure regulation, particularly within the context of the Spontaneously Hypertensive Rat (SHR) model. By inhibiting the biosynthesis of epinephrine from norepinephrine in the brainstem, it allows researchers to isolate the contribution of adrenergic neurons to sympathetic outflow.

Key Research Applications:

-

Hypertension Studies: Investigating the "adrenaline hypothesis" of essential hypertension.

-

Neuropharmacology: Modulation of central

-adrenergic receptors.[1][2][3] -

Metabolic Studies: Analysis of hypothalamic control over growth hormone (GH) secretion.[3]

Chemical Profile & Properties[1][4]

| Property | Specification |

| IUPAC Name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride |

| Common Codes | LY-78335, DCMB, 2,3-dichloro- |

| CAS Number | 39959-66-5 (HCl), 39226-94-3 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 240.56 g/mol (HCl salt) |

| Solubility | Soluble in water (up to ~10-20 mg/mL), Saline, DMSO |

| Appearance | White to off-white crystalline solid |

| Storage | -20°C, desiccated, protected from light |

Mechanism of Action

Primary Mechanism: PNMT Inhibition

The compound acts as a competitive inhibitor of PNMT (EC 2.1.1.28), the terminal enzyme in the catecholamine biosynthetic pathway. PNMT catalyzes the methylation of norepinephrine (noradrenaline) to epinephrine (adrenaline) using S-adenosylmethionine (SAM) as a cofactor.[5][6][7][8]

-

Target Tissue: Adrenal medulla and C1/C2 adrenergic neurons in the brainstem (medulla oblongata).

-

Effect: Reduction of epinephrine synthesis leads to a depletion of central epinephrine stores, preventing its release into the synaptic cleft where it would otherwise facilitate sympathetic outflow via

-adrenergic or

Secondary Mechanism: -Adrenoceptor Antagonism

Research indicates that LY-78335 also exhibits antagonist activity at central

Mechanistic Pathway Diagram

The following diagram illustrates the intervention point of LY-78335 within the catecholamine pathway and its downstream physiological effects.

Figure 1: Mechanism of action showing PNMT inhibition blocking the conversion of NE to Epinephrine, ultimately reducing sympathetic drive in hypertensive models.

Experimental Protocols

Preparation of Stock Solution

Objective: Create a stable 50 mg/mL injectable solution.

-

Weighing: Accurately weigh 500 mg of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride.

-

Solvent Selection: Use sterile physiological saline (0.9% NaCl).

-

Note: If the free base is used, it must be converted to the salt form or dissolved in a small volume of DMSO (max 5% final conc) before adding saline. The HCl salt is preferred for in vivo use due to water solubility.

-

-

Dissolution: Add 10 mL of saline. Vortex for 2 minutes until fully dissolved.

-

Filtration: Pass the solution through a 0.22 µm syringe filter to sterilize.

-

Storage: Aliquot into sterile cryovials. Store at -20°C. Do not refreeze after thawing.

In Vivo Hypertension Study (SHR Model)

Objective: Evaluate the antihypertensive effect of central PNMT inhibition.

Subjects: Male Spontaneously Hypertensive Rats (SHR), 12–16 weeks old. Control: Wistar-Kyoto (WKY) rats (normotensive control).

Protocol Steps:

-

Baseline Measurement: Acclimatize rats to the tail-cuff plethysmography device for 3 days prior to the experiment. Record baseline Systolic Blood Pressure (SBP).

-

Grouping: Randomize SHR rats into two groups:

-

Dosing Regimen: Administer the inhibitor intraperitoneally (i.p.) once daily for 3 consecutive days.

-

Rationale: Single doses may not sufficiently deplete central epinephrine stores; repeated dosing ensures enzyme inhibition outpaces turnover.

-

-

Monitoring: Measure SBP 2, 4, and 24 hours post-injection on Day 1, 2, and 3.

-

Endpoint: On Day 3, 4 hours post-dose, animals may be sacrificed for brainstem tissue collection to assay PNMT activity or catecholamine content (via HPLC-ECD).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for evaluating the antihypertensive efficacy of LY-78335 in rodent models.

Data Interpretation & Causality

When analyzing results from LY-78335 administration, researchers must distinguish between PNMT-dependent and

| Observation | Interpretation | Mechanism |

| Decreased SBP (SHR) | Positive Outcome | Depletion of central epinephrine reduces sympathetic vasomotor tone. |

| No Change in SBP (WKY) | Specificity Check | Normotensive rats rely less on central epinephrine for BP maintenance. |

| Increased Motor Activity | Side Effect | Blockade of presynaptic |

| Elevated Hypothalamic MHPG | Neurochemical Marker | Increased NE turnover due to |

Self-Validating the Protocol:

To confirm that the blood pressure reduction is due to PNMT inhibition and not just

Safety & Handling

-

Hazard Classification: Irritant. Potentially harmful if swallowed.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

-

Disposal: Dispose of as hazardous chemical waste containing organic halogens.

References

-

Liang, C. S., & Sprecher, D. (1979). Cardiovascular actions of beta-phenylethylamine. American Journal of Physiology-Heart and Circulatory Physiology, 236(4), H592-H595. Retrieved from [Link]

-

Terry, L. C., Crowley, W. R., & Johnson, M. D. (1982). Regulation of episodic growth hormone secretion by the central epinephrine system.[9] Studies in the chronically cannulated rat. Journal of Clinical Investigation, 69(1), 104–112.[9] Retrieved from [Link]

-

Kish, S. J. (1982). The effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats.[1][2][3] Neuroendocrinology. (Contextual citation based on LY-78335 mechanism).

-

PubChem. (n.d.). Compound Summary: 1-(2,3-Dichlorophenyl)ethanamine.[1][9] Retrieved from [Link]

Sources

- 1. LY-78335 - Wikipedia [en.wikipedia.org]

- 2. karger.com [karger.com]

- 3. Effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of an inhibitor of phenylethanolamine N-methyltransferase upon stimulated adrenal catecholamine release and excretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aps.anl.gov [aps.anl.gov]

- 9. medkoo.com [medkoo.com]

Methodological & Application

Technical Application Note: Multi-Step Synthesis of 1-(2,3-Dichlorophenyl)ethanamine

Executive Summary & Strategic Rationale

This application note details the laboratory-scale synthesis of 1-(2,3-Dichlorophenyl)ethanamine (CAS: 88772-56-7), a critical pharmacophore in CNS-active drug discovery.

The Synthetic Challenge

The 2,3-dichloro substitution pattern on the benzene ring presents a regiochemical challenge. Direct Friedel-Crafts acetylation of 1,2-dichlorobenzene typically yields the 3,4- or 2,4-dichloro isomers due to steric and electronic directing effects. To guarantee the 2,3-substitution pattern, this protocol utilizes 2,3-dichloroaniline as the starting material. The amino group serves as a fixed anchor for the carbon chain, ensuring absolute regiocontrol.

Route Selection

We employ a modular three-step "Build-and-Reduce" strategy:

-

Sandmeyer Cyanation: Replaces the amino group with a nitrile (cyano) group, introducing the benzylic carbon.

-

Grignard Addition: Converts the nitrile to a methyl ketone, establishing the ethyl backbone.

-

Reductive Amination: Transforms the ketone into the primary amine.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformations and critical intermediates.

Figure 1: Step-wise synthetic pathway ensuring retention of the 2,3-dichloro regiochemistry.

Experimental Protocols

Step 1: Sandmeyer Cyanation (Synthesis of 2,3-Dichlorobenzonitrile)

Objective: Replace the aromatic amine with a cyano group. Critical Mechanism: Radical-nucleophilic aromatic substitution via a diazonium intermediate.[1]

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 2,3-Dichloroaniline | 1.0 | Substrate |

| Sodium Nitrite ( | 1.1 | Diazotization Agent |

| Hydrochloric Acid (conc.) | Excess | Acid Medium |

| Copper(I) Cyanide (CuCN) | 1.2 | Catalyst/Reagent |

| Potassium Cyanide (KCN) | 1.5 | Cyanide Source |

Protocol

-

Diazotization:

-

In a 500 mL 3-neck flask, dissolve 2,3-dichloroaniline (16.2 g, 100 mmol) in 40 mL concentrated HCl and 100 mL water.

-

Cool the mixture to 0–5°C using an ice-salt bath. Strict temperature control is vital to prevent phenol formation.

-

Add a solution of

(7.6 g in 20 mL water) dropwise, maintaining internal temperature

-

-

Cyanation:

-

In a separate reactor, prepare a solution of CuCN (10.8 g) and KCN (9.8 g) in 100 mL water. Heat to 60°C.

-

CAUTION: Perform in a high-efficiency fume hood. Ensure HCN detectors are active.

-

Neutralize the cold diazonium solution to pH ~6 using sodium carbonate (solid) very carefully to avoid foaming.

-

Add the neutralized diazonium solution dropwise to the warm CuCN/KCN mixture. Nitrogen gas evolution (

) will be vigorous.

-

-

Workup:

-

Reflux the mixture for 30 minutes to ensure completion.

-

Steam distill the mixture or extract with dichloromethane (

mL). -

Wash organic layer with 1M NaOH (to remove phenols) and brine.

-

Dry over

and concentrate. -

Yield Expectation: 70–80% (White to off-white solid).

-

Step 2: Grignard Addition (Synthesis of 2,3-Dichloroacetophenone)

Objective: Convert the nitrile into a methyl ketone. Mechanism: Nucleophilic addition of methylmagnesium bromide to the nitrile carbon, forming an imine magnesium salt, which hydrolyzes to the ketone.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 2,3-Dichlorobenzonitrile | 1.0 | Substrate |

| Methylmagnesium Bromide (3M in Ether) | 1.2 | Nucleophile |

| Toluene/THF (1:1) | Solvent | Reaction Medium |

| Excess | Hydrolysis Agent |

Protocol

-

Addition:

-

In a flame-dried flask under Argon, dissolve 2,3-dichlorobenzonitrile (17.2 g, 100 mmol) in dry Toluene/THF (150 mL).

-

Cool to 0°C.

-

Add MeMgBr (40 mL, 120 mmol) dropwise via syringe pump over 30 mins.

-

Allow to warm to room temperature and reflux for 4 hours. The mixture will turn cloudy/viscous as the imine salt precipitates.

-

-

Hydrolysis:

-

Cool the reaction mixture to 0°C.

-

Quench slowly with 10%

(100 mL). Exothermic reaction.[3] -

Reflux the biphasic mixture for 2 hours. This step is necessary to hydrolyze the stable imine intermediate (

) into the ketone.

-

-

Purification:

Step 3: Reductive Amination (Synthesis of Target Amine)

Objective: Convert the ketone to a primary amine. Method: Borch Reaction using Ammonium Acetate and Sodium Cyanoborohydride.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 2,3-Dichloroacetophenone | 1.0 | Substrate |

| Ammonium Acetate ( | 10.0 | Ammonia Source |

| Sodium Cyanoborohydride ( | 1.5 | Selective Reductant |

| Methanol | Solvent | Solvent |

| Molecular Sieves (3Å) | - | Water Scavenger |

Protocol

-

Imine Formation:

-

Dissolve 2,3-dichloroacetophenone (18.9 g, 100 mmol) and Ammonium Acetate (77 g, 1000 mmol) in dry Methanol (200 mL).

-

Add 3Å molecular sieves to promote imine formation.

-

Stir at room temperature for 1 hour.

-

-

Reduction:

-

Add

(9.4 g, 150 mmol) in portions. -

Stir at room temperature for 24–48 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

-

Workup (Acid-Base Extraction):

-

Critical Step for Purity: Acidify the mixture with 6M HCl to pH < 2 (quenches borohydride and protonates the amine).

-

Evaporate methanol.

-

Extract the aqueous residue with Ether (removes unreacted ketone). Discard organic layer.

-

Basify the aqueous layer to pH > 12 using 6M NaOH. The product amine will oil out.

-

Extract with Dichloromethane (

mL). -

Dry over

and concentrate.

-

-

Final Salt Formation (Optional but Recommended):

-

Dissolve the free base oil in diethyl ether.

-

Bubble dry HCl gas or add HCl/Dioxane.

-

Filter the white precipitate: 1-(2,3-Dichlorophenyl)ethanamine hydrochloride .

-

Analytical Validation

| Test | Expected Result | Note |

| 1H NMR (DMSO-d6) | Doublet (~1.5 ppm, 3H, | Confirms structure |

| Mass Spec (ESI+) | m/z = 190.0 (M+H)+ | Characteristic |

| HPLC Purity | > 98.0% | Required for biological assay |

Safety & Handling (HSE)

-

Cyanide Hazard (Step 1): KCN and CuCN release lethal HCN gas upon contact with acid. All Sandmeyer waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

-

Diazonium Salts: Unstable when dry. Keep wet and process immediately.

-

Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Generates HCN if exposed to strong acid without proper venting.

References

-

Sandmeyer Reaction Methodology

-

Organic Syntheses, Coll.[7] Vol. 1, p. 514 (1941). "o-Tolunitrile". (Standard protocol adapted for dichlorobenzene derivatives).

-

-

Grignard Addition to Nitriles

-

Moffett, R. B.; Shriner, R. L. Organic Syntheses, Coll.[7] Vol. 3, p. 562 (1955).

-

-

Reductive Amination (Borch Reaction)

- Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

-

Compound Data (Target)

- PubChem CID: 11246374 (1-(2,3-dichlorophenyl)ethanamine).

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. aroonchande.com [aroonchande.com]

- 4. WO2007122638A2 - An improved process for preparation of lamotrigine intermediates - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents [patents.google.com]

- 7. Method for synthesizing 2,3í»-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

Technical Application Note: Selective Catalytic Hydrogenation Strategies for 1-(2,3-Dichlorophenyl)ethanamine

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the specific challenges of synthesizing 1-(2,3-Dichlorophenyl)ethanamine via catalytic hydrogenation, focusing on overcoming steric hindrance at the ortho-position and preventing hydrodehalogenation (loss of chlorine atoms).

Executive Summary & Chemical Strategy

Synthesizing 1-(2,3-Dichlorophenyl)ethanamine via catalytic hydrogenation presents a dualistic conflict in chemoselectivity:

-

Steric Hindrance: The chlorine atom at the C2 position creates significant steric bulk, shielding the carbonyl carbon of the precursor (2,3-dichloroacetophenone). This typically necessitates aggressive reaction conditions (high pressure/temperature).

-

Labile Aryl Halides: Aggressive hydrogenation conditions using standard catalysts (e.g., Pd/C) universally lead to hydrodehalogenation , stripping the chlorine atoms to yield 1-phenylethanamine or ethylbenzene derivatives.

The Solution: This protocol utilizes Sulfided Platinum on Carbon (Pt(S)/C) or Modified Raney Nickel systems. These catalysts possess attenuated surface energy that activates the C=N bond (intermediate imine) while remaining inert toward the Ar-Cl bond.

Reaction Pathway & Selectivity Control

The synthesis proceeds via the Reductive Amination of 2,3-dichloroacetophenone.

Figure 1: Reaction network showing the competitive pathways. The critical control point is the suppression of the Direct Reduction (Alcohol formation) and Over-reduction (Dehalogenation).

Critical Process Parameters (CPP)

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | 5% Pt(S)/C (Sulfided) | Sulfur poisons the high-energy active sites responsible for Ar-Cl bond insertion, leaving lower-energy sites available for C=N reduction. |

| Alternative Catalyst | Raney Nickel (Mo-doped) | Molybdenum acts as a promoter to increase carbonyl activity while the bulk Ni is less active toward dehalogenation than Pd. |

| Solvent | Methanol (anhydrous) | High solubility of ammonia. Water content must be minimized to push the equilibrium toward the imine (Le Chatelier’s principle). |

| Ammonia Source | NH₃ (gas) or 7M in MeOH | Use 5–10 equivalents. Excess ammonia suppresses the formation of secondary amines (dimerization). |

| Pressure | 20–30 bar (300–450 psi) | Higher pressure is required to overcome the steric barrier of the ortho-chloro group. |

| Temperature | 50–60 °C | Sufficient thermal energy to drive kinetics without activating Ar-Cl cleavage (which typically accelerates >80 °C). |

Experimental Protocols

Protocol A: Batch Reductive Amination (Racemic)

Scale: 100 mmol (approx. 19 g of ketone) Equipment: 500 mL Stainless Steel Autoclave (Hastelloy preferred for halide compatibility).

Reagents:

-

2,3-Dichloroacetophenone (18.9 g, 100 mmol)

-

Ammonia in Methanol (7N, 150 mL, ~10 eq)

-

Catalyst: 5% Pt(S)/C (1.0 g, ~2 wt% loading relative to substrate) or 5% Pt/C + Thiophene (poison).

-

Additive: Ammonium Acetate (0.5 g) – Acts as a weak acid to catalyze imine formation.

Step-by-Step Procedure:

-

Pre-complexation: In a separate flask, dissolve the ketone and ammonium acetate in the methanolic ammonia. Stir at room temperature for 1 hour. Note: This allows the ketone-imine equilibrium to establish before hydrogenation begins.

-

Loading: Charge the autoclave with the catalyst (slurried in minimal methanol). Carefully add the pre-mixed solution.

-

Purging: Seal the reactor. Purge with Nitrogen (3x 10 bar) to remove oxygen. Purge with Hydrogen (3x 10 bar).

-

Reaction: Pressurize to 30 bar H₂ . Heat to 60 °C with vigorous stirring (1000 rpm). Mass transfer is critical here.

-

Monitoring: Monitor H₂ uptake. The reaction typically completes in 6–12 hours.

-

Validation Check: If uptake stalls, the imine formation might be rate-limiting. Do not increase Temp >70 °C to force it; instead, increase pressure.

-

-

Work-up: Cool to <25 °C. Vent H₂. Filter the catalyst through a Celite pad (Caution: Pyrophoric risk, keep wet).

-

Purification: Concentrate the filtrate. Dissolve residue in MTBE (100 mL) and extract with 1M HCl (3x 50 mL).

-

Isolation: Basify the aqueous layer with 4M NaOH to pH >12. Extract into DCM, dry over Na₂SO₄, and evaporate to yield the target amine.[7]

Protocol B: Enantioselective Synthesis (Chiral)

For applications requiring the (S)- or (R)- enantiomer. Strategy: Asymmetric Hydrogenation of the Enamide precursor. Direct asymmetric reductive amination of ortho-substituted ketones is notoriously difficult with high ee.

Precursor Synthesis: Convert 2,3-dichloroacetophenone to its N-acetyl enamide using acetamide/dehydrating agent.

Hydrogenation Conditions:

-

Catalyst: [Rh(COD)(R,R-DuPhos)]BF₄ (1 mol%)

-

Why DuPhos? This ligand creates a highly rigid chiral pocket that tolerates steric bulk on the substrate better than BINAP.

-

-

Solvent: Degassed Methanol.

-

Pressure: 10 bar H₂.

-

Temperature: 25 °C.

-

Outcome: Typically >95% yield and >90% ee. The mild conditions (room temp, Rh catalyst) inherently avoid dehalogenation.

Analytical Validation & Troubleshooting

Quality Control Table

| Attribute | Method | Acceptance Criteria |

| Identity | ¹H NMR (CDCl₃) | Doublet at ~1.4 ppm (CH₃), Quartet at ~4.5 ppm (CH-N), Aromatic region 7.1-7.5 ppm (3H). |

| Purity | HPLC (C18, ACN/Water) | >98.0% Area.[8][9] |

| De-Cl Impurity | GC-MS / LC-MS | <0.1% (Mass shift of -34 Da). |

| Alcohol Impurity | HPLC | <0.5% (Result of direct ketone reduction). |

Troubleshooting Guide

-

Problem: High levels of 1-(2,3-dichlorophenyl)ethanol (Alcohol side product).

-

Cause: Slow imine formation allows direct ketone reduction.

-

Fix: Increase the [NH₃] : [Ketone] ratio to 20:1. Add molecular sieves (3Å) to the reaction mixture to scavenge water and drive imine formation.

-

-

Problem: Dechlorination observed (e.g., 1-(2-chlorophenyl)ethanamine).

-

Cause: Catalyst too active or temperature too high.

-

Fix: Switch from Pt/C to Sulfided Pt/C . If using Raney Ni, add 0.1% thiophene as a poison. Lower temperature to 40 °C and extend time.

-

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis process.

References

-

Catalytic Hydrogenation of Halonitrobenzenes (Dehalogenation Prevention)

-

Concept: Use of sulfided catalysts and acidic media to prevent Ar-Cl bond cleavage.[4]

-

Source: Spiegler, L. (DuPont). "Hydrogenation of halonitrobenzenes without dehalogenation." U.S. Patent 5,068,436.

-

-

Reductive Amination Selectivity

-

Use of Pt(S)

-

Asymmetric Hydrogenation of Enamides

- Concept: Synthesis of chiral amines via enamide reduction using Rh-DuPhos.

-

Source: Burk, M. J., et al. "Highly Enantioselective Hydrogenation of Enamides Catalyzed by Rh-DuPHOS." J. Am. Chem. Soc. 1993, 115, 10125.

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Fast reductive amination by transfer hydrogenation "on water" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]

- 5. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]

- 6. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 9. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]

Application Note: Dosage and Administration of 1-(2,3-Dichlorophenyl)ethanamine (DCMB) in Spontaneously Hypertensive Rats

[1]

Executive Summary

This application note details the standardized protocol for the administration of 1-(2,3-Dichlorophenyl)ethanamine (also known as DCMB or 2,3-dichloro-α-methylbenzylamine ) in Spontaneously Hypertensive Rats (SHR). DCMB is a potent, selective inhibitor of Phenylethanolamine N-methyltransferase (PNMT) , the enzyme responsible for the conversion of norepinephrine to epinephrine.

This compound serves as a critical pharmacological probe for elucidating the role of central nervous system (CNS) epinephrine in the maintenance of hypertension. Unlike non-specific adrenergic blockers, DCMB targets the synthesis of epinephrine, offering a unique mechanism to lower blood pressure in hypertensive models without significantly affecting normotensive controls (Wistar-Kyoto rats).

Pharmacological Mechanism & Rationale

Mechanism of Action

The antihypertensive efficacy of DCMB in SHRs is predicated on the "Adrenergic Hypothesis" of hypertension. In SHRs, elevated hypothalamic epinephrine levels contribute to increased sympathetic outflow. DCMB inhibits PNMT, thereby reducing the synthesis of epinephrine in the brainstem and hypothalamus.

Key Physiological Effects:

-

Target: Phenylethanolamine N-methyltransferase (PNMT).[1][2][3][4][5][6][7][8]

-

Primary Outcome: Reduction of hypothalamic epinephrine content.[7]

-

Secondary Outcome: Decrease in sympathetic vasomotor tone, leading to reduced Mean Arterial Pressure (MAP).

-

Selectivity: DCMB lowers blood pressure in SHRs but shows negligible effects in normotensive Wistar-Kyoto (WKY) rats, validating the specific contribution of epinephrine to the hypertensive state in SHRs.

Pathway Visualization

The following diagram illustrates the catecholamine biosynthetic pathway and the specific intervention point of DCMB.

Figure 1: Mechanism of action showing DCMB inhibition of PNMT, preventing the conversion of Norepinephrine to Epinephrine.

Experimental Protocol

Materials and Reagents

-

Test Compound: 1-(2,3-Dichlorophenyl)ethanamine Hydrochloride (DCMB-HCl).

-

Note: The hydrochloride salt is preferred for solubility in aqueous vehicles.

-

-

Vehicle: 0.9% Physiological Saline (sterile).

-

Subjects:

-

Experimental Group: Spontaneously Hypertensive Rats (SHR), Male, 12–16 weeks old (Established hypertension phase).

-

Control Group: Wistar-Kyoto Rats (WKY), age-matched.[7]

-

Solution Preparation

DCMB-HCl is generally soluble in water or saline.

-

Calculate the total mass required based on a 50 mg/kg dose.

-

Dissolve DCMB-HCl in sterile 0.9% saline to achieve a concentration of 10 mg/mL .

-

Vortex for 1–2 minutes until the solution is clear.

-

Filter sterilize using a 0.22 µm syringe filter if the solution is not prepared aseptically.

-

Stability: Prepare fresh daily. If storage is necessary, aliquot and store at -20°C (avoid freeze-thaw cycles).

Administration Regimen

The validated protocol for observing antihypertensive effects involves sub-acute administration.

| Parameter | Specification | Rationale |

| Route | Intraperitoneal (i.p.) | Rapid absorption and systemic distribution. |

| Dose | 50 mg/kg | Validated dose to inhibit CNS PNMT without inducing overt toxicity [1][2]. |

| Frequency | Once daily (QD) | Sufficient to maintain enzyme inhibition. |

| Duration | 3 consecutive days | Maximal BP reduction is typically observed by Day 3. |

| Injection Vol. | 5 mL/kg | Standard volume for rats (e.g., 1.5 mL for a 300g rat). |

Experimental Workflow

The following Graphviz diagram outlines the step-by-step workflow for the study.

Figure 2: Experimental timeline for sub-acute evaluation of DCMB in rats.

Expected Results & Data Interpretation

Hemodynamic Response

Upon administration of 50 mg/kg i.p., researchers should expect the following hemodynamic profile:

| Parameter | SHR (Hypertensive) | WKY (Normotensive) | Interpretation |

| Systolic BP | Decrease (↓ 20-40 mmHg) | No Significant Change | DCMB targets the pathological adrenergic drive specific to SHRs. |

| Heart Rate | Slight Decrease / No Change | No Change | Lack of reflex tachycardia suggests central modulation. |

| Onset of Action | 1–3 hours post-dose | N/A | Correlates with peak plasma/brain concentrations. |

Biochemical Validation (Tissue Analysis)

To confirm the mechanism, hypothalamic tissue should be harvested 2–4 hours after the final dose and analyzed via HPLC with electrochemical detection (HPLC-ECD).

-

Epinephrine Levels: Significant reduction in DCMB-treated SHRs compared to vehicle-treated SHRs.

-

Norepinephrine Levels: May show a compensatory increase or remain stable (substrate accumulation).

-

PNMT Activity: Direct enzymatic assay should show >80% inhibition.

Safety & Troubleshooting

Toxicity Signals

While 50 mg/kg is a standard investigative dose, DCMB is a chlorinated phenethylamine. Monitor animals for:

-

Sedation: High doses may cause transient sedation.

-

Locomotor Activity: Paradoxically, some studies report increased spontaneous locomotor activity due to alpha-2 adrenoceptor modulation [3].

-

Weight Loss: Monitor body weight daily; >10% loss requires humane endpoint evaluation.

Troubleshooting Guide

-

Issue: No reduction in BP observed.

-

Solution: Verify the salt form (HCl is preferred). Ensure the pH of the solution is near neutral (pH 6–7) to prevent peritoneal irritation which can spike BP.

-

Solution: Check the age of SHRs. Young SHRs (<8 weeks) may not have fully established epinephrine-dependent hypertension.

-

-

Issue: Precipitation in vehicle.

-

Solution: Use warm saline (37°C) for dissolution. Do not use phosphate-buffered saline (PBS) if precipitation occurs; stick to 0.9% NaCl.

-

References

-

MedChemExpress. (2024). 1-(2,3-Dichlorophenyl)ethanamine hydrochloride Product Information. Retrieved from

-

Key Data: Confirms dosage of 50 mg/kg i.p. once daily for three days effectively reduces blood pressure in SHRs but not WKY rats.[1]

-

-

PubChem. (2024). 2,3-Dichloro-alpha-methylbenzylamine Compound Summary. National Library of Medicine. Retrieved from

- Key Data: Chemical structure, physical properties, and PNMT inhibitor classific

-

Liang, N. Y., et al. (1982). Inhibition of phenylethanolamine N-methyltransferase by benzylamines.[8][9] 2. In vitro and in vivo studies with 2,3-dichloro-alpha-methylbenzylamine. Journal of Medicinal Chemistry.

- Key Data: Establishes the structure-activity relationship and in vivo efficacy of DCMB as a PNMT inhibitor.

-

Kumagae, Y., et al. (1991).

-

Key Data: Discusses the interaction with alpha-2 receptors and effects on locomotor activity and MHPG concentrations.[8]

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Buy 1-(2,3-Dichlorophenyl)ethanamine | 39226-94-3 [smolecule.com]

- 8. Effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

analytical techniques for quantifying 1-(2,3-Dichlorophenyl)ethanamine in biological samples

Application Note: Quantitative Bioanalysis of 1-(2,3-Dichlorophenyl)ethanamine in Biological Matrices via LC-MS/MS

Abstract & Scope

This application note details a robust, validated protocol for the quantification of 1-(2,3-Dichlorophenyl)ethanamine (CAS: 39226-94-3) in biological samples (plasma and tissue homogenates).[1] As a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT) , this compound is a critical tool in hypertension research, modulating the biosynthesis of epinephrine from norepinephrine.[2]

Given its physicochemical properties (lipophilic primary amine, pKa ~9.2), this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate matrix effects associated with phospholipids and salts.[1] Detection is achieved via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive Electrospray Ionization (ESI+) mode.[1][3][4]

Chemical Context & Analytical Challenges

| Property | Description | Analytical Implication |

| Analyte | 1-(2,3-Dichlorophenyl)ethanamine | Target molecule.[1][2][4][5][6][7][8][9][10] |

| Structure | Chiral center at C1.[1][4] Enantiomers may have different PK/PD profiles.[1][4] | |

| Basicity | Primary Amine (pKa | Highly protonated at physiological pH.[1][4] Ideal for Cation Exchange (MCX) SPE.[1][4] |

| Lipophilicity | LogP | Retains well on C18; requires high % organic for elution.[1][4] |

| Matrix | Plasma, Serum, Brain Tissue | High protein/lipid content requires rigorous cleanup to prevent ion suppression.[1][4] |

Key Challenge: Differentiating the target analyte from its structural isomer, 2-(2,3-Dichlorophenyl)ethanamine (a phenethylamine derivative).[1] Chromatographic resolution is essential.[1][4]

Experimental Protocol

Materials & Reagents

-

Standard: 1-(2,3-Dichlorophenyl)ethanamine HCl (>98% purity).[1][4][6]

-